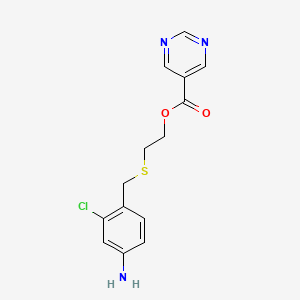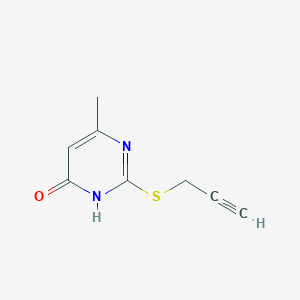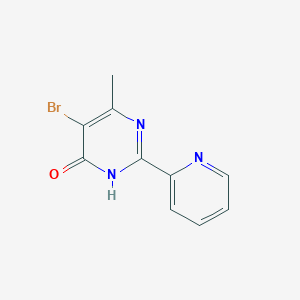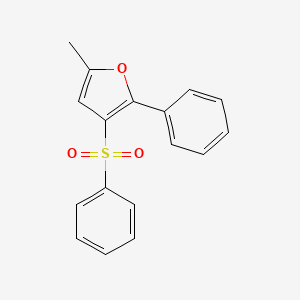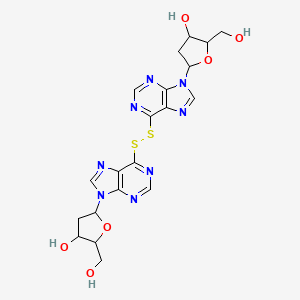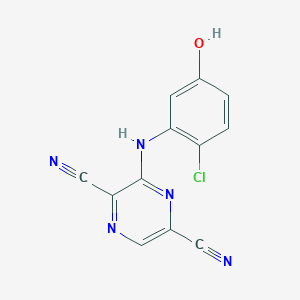
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products
Méthodes De Préparation
The synthesis of 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.
Industry: It is used in the development of organic materials and natural products.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is not fully understood. studies suggest that its biological activities may be attributed to its ability to interact with specific molecular targets and pathways. For instance, its kinase inhibitory activity indicates that it may interfere with signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile can be compared with other pyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibiting more activity on kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918410-43-2 |
|---|---|
Formule moléculaire |
C12H6ClN5O |
Poids moléculaire |
271.66 g/mol |
Nom IUPAC |
3-(2-chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6ClN5O/c13-9-2-1-8(19)3-10(9)18-12-11(5-15)16-6-7(4-14)17-12/h1-3,6,19H,(H,17,18) |
Clé InChI |
ZIYVZOMXURQYQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)NC2=NC(=CN=C2C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


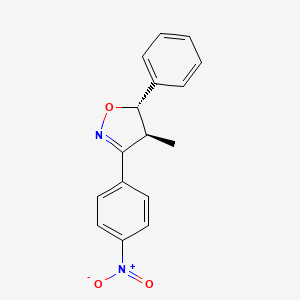
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
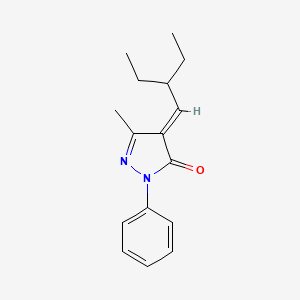
![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)

![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)
